molecular formula C25H25NO2 B594044 (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1379604-70-2

(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B594044
CAS No.: 1379604-70-2
M. Wt: 371.5 g/mol
InChI Key: VEOUPNIXKBJMFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 019 5-hydroxyindole metabolite involves the hydroxylation of JWH 019. This process typically requires the use of human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes (CYPs), particularly CYP1A2 . The reaction conditions include incubation with HLMs supplemented with NADPH, which facilitates the oxidative metabolism of JWH 019 to produce the 5-hydroxyindole metabolite .

Industrial Production Methods

Industrial production methods for JWH 019 5-hydroxyindole metabolite are not well-documented, as this compound is primarily used for research purposes. The production process would likely involve similar enzymatic hydroxylation techniques used in laboratory settings, scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

The primary reaction that JWH 019 5-hydroxyindole metabolite undergoes is oxidation . This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites .

Common Reagents and Conditions

Major Products

The major product formed from the oxidation of JWH 019 is the 5-hydroxyindole metabolite itself .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 019 5-hydroxyindole metabolite is unique due to its specific hydroxylation at the indole ring, which distinguishes it from other metabolites of synthetic cannabinoids. This specific hydroxylation can be used as a marker for the detection of JWH 019 use .

Properties

IUPAC Name

(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-2-3-4-7-15-26-17-23(22-16-19(27)13-14-24(22)26)25(28)21-12-8-10-18-9-5-6-11-20(18)21/h5-6,8-14,16-17,27H,2-4,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOUPNIXKBJMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017819
Record name JWH-019 5-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379604-70-2
Record name JWH-019 5-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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